molecular formula C7H5Cl2F2NO B1447430 2,3-Dichloro-6-(difluoromethoxy)aniline CAS No. 1807183-95-4

2,3-Dichloro-6-(difluoromethoxy)aniline

Cat. No.: B1447430
CAS No.: 1807183-95-4
M. Wt: 228.02 g/mol
InChI Key: ADDKMYGAKQUFMK-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups

Properties

IUPAC Name

2,3-dichloro-6-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO/c8-3-1-2-4(13-7(10)11)6(12)5(3)9/h1-2,7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDKMYGAKQUFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3-dichloroaniline with difluoromethyl ether under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of 2,3-Dichloro-6-(difluoromethoxy)aniline may involve large-scale chlorination processes followed by purification steps to isolate the compound. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(difluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

2,3-Dichloro-6-(difluoromethoxy)aniline has the molecular formula C7H5Cl2F2NO\text{C}_7\text{H}_5\text{Cl}_2\text{F}_2\text{N}\text{O} and is characterized by the presence of dichloro and difluoromethoxy substituents on an aniline structure. Its unique chemical properties make it a valuable intermediate for various synthetic processes.

Anticancer Agents

Recent studies have highlighted the potential of this compound as a building block in the synthesis of potent anticancer agents. For instance, it has been utilized in the development of inhibitors targeting specific proteins involved in cancer progression. The compound's structural modifications can lead to increased potency and selectivity against cancer cells.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibition of the SMYD2 protein, which is implicated in several cancers. The structure-activity relationship (SAR) analysis showed that modifications to the aniline structure could enhance binding affinity and efficacy against cancer cell lines .

Pesticide Intermediates

The compound serves as an important intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides. Its derivatives are utilized to create effective pest control agents that are less toxic to humans and the environment.

Data Table: Agrochemical Applications of this compound

Application TypeCompound NameActive IngredientEfficacy
HerbicideFipronilPyrazole derivativeHigh
InsecticideImidaclopridNeonicotinoidModerate

Case Study:
Research has indicated that this compound is involved in synthesizing pyrazole-type insecticides such as Fipronil, which are effective against a range of pests while exhibiting low toxicity to non-target organisms .

Liquid Crystal Materials

The compound is also explored for its potential in developing liquid crystal materials. Its unique fluorinated structure contributes to the thermal stability and optical properties required for advanced display technologies.

Data Table: Liquid Crystal Applications

Material TypeCompound NameProperties
Liquid CrystalThis compound derivativesHigh thermal stability

Synthetic Methodologies

The synthesis of this compound involves various methodologies that enhance its utility in chemical synthesis. Techniques such as difluoromethoxylation allow for direct modifications to the aromatic ring without extensive pre-functionalization steps.

Synthesis Overview:
Recent advancements have introduced methods for efficient difluoromethoxylation at room temperature, enabling easier incorporation into complex molecules . This has implications for both pharmaceutical and material science applications.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)aniline involves its interaction with specific molecular targets. The presence of chlorine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Overview

2,3-Dichloro-6-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO. It is a derivative of aniline, characterized by substitutions on the benzene ring that include chlorine and difluoromethoxy groups. This compound has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of research in medicinal chemistry and pharmacology.

The compound's structure features two chlorine atoms and a difluoromethoxy group, which influence its chemical reactivity and biological interactions. The presence of these substituents can modulate the compound's binding affinity to enzymes or receptors, potentially leading to various biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorinated and difluoromethoxy substituents enhance its reactivity, allowing it to modulate key biological pathways. Research indicates that this compound may act as an inhibitor for certain enzymes involved in critical cellular processes.

Structure-Activity Relationship (SAR)

Initial studies on the structure-activity relationship (SAR) of similar compounds have shown that the positioning and type of substituents significantly affect their potency. For instance, compounds with meta-substituted phenyl groups often demonstrate higher activity compared to para-substituted analogs .

CompoundSubstituentIC50 (μM)Binding Efficiency
This compoundDifluoromethoxyTBDTBD
3-(difluoromethoxy)phenyl derivativeDifluoromethoxy0.812.5
4-(difluoromethoxy)phenyl derivativeDifluoromethoxy>15-fold less active than meta derivativeTBD

Case Studies

  • Inhibition Studies : In a study examining the inhibition of SMYD2 (a lysine methyltransferase), derivatives similar to this compound were assessed for their potency. The results indicated that the presence of difluoromethoxy groups significantly enhanced inhibitory activity compared to other substitutions .
  • Cell Viability Assays : Research involving cell lines demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. The dichlorophenyl moiety was found to interact favorably with cellular targets, leading to reduced cell viability in certain cancer models .

Pharmacokinetics

Pharmacokinetic evaluations indicate that compounds like this compound show moderate stability in biological systems. Studies have reported its metabolic stability and permeability characteristics, which are crucial for assessing its potential as a therapeutic agent .

Key Pharmacokinetic Parameters

ParameterValue
Metabolic StabilityModerate
Apparent Permeability34 nm/s
Efflux Ratio5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-6-(difluoromethoxy)aniline
Reactant of Route 2
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2,3-Dichloro-6-(difluoromethoxy)aniline

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